molecular formula C7H10N2O B13565871 4,5,6-Trimethyl-2,3-dihydropyridazin-3-one CAS No. 100868-35-7

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one

Cat. No.: B13565871
CAS No.: 100868-35-7
M. Wt: 138.17 g/mol
InChI Key: LDCGKKBWSMPGHX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

4,5,6-Trimethyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This structure contributes to its unique biological properties.

Research indicates that compounds in the pyridazinone class, including this compound, exhibit various biological activities through several mechanisms:

  • Inhibition of Phosphodiesterase 4 (PDE4) :
    • PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which has anti-inflammatory effects and is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Thyroid Hormone Receptor Modulation :
    • Compounds similar to this compound have been studied for their ability to selectively activate thyroid hormone receptors (THR). Specifically, they may enhance THRβ activity while minimizing THRα-related side effects. This selectivity is crucial for developing treatments for metabolic disorders without adverse cardiovascular effects .

Pharmacological Effects

The biological activities of this compound have been investigated in various studies:

  • Anti-inflammatory Effects :
    • Inhibition of PDE4 has been associated with reduced inflammation in preclinical models. Increased cAMP levels can lead to downregulation of pro-inflammatory cytokines .
  • Lipid Metabolism :
    • Research has shown that similar compounds can lower low-density lipoprotein (LDL) cholesterol and triglycerides through THRβ activation. This effect is beneficial in managing dyslipidemia and related metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of pyridazinone derivatives in clinical settings:

  • Clinical Trials on Lipid Regulation :
    • A clinical trial involving a pyridazinone derivative demonstrated significant reductions in LDL cholesterol levels after administration over two weeks. Patients showed improved lipid profiles with minimal side effects .
  • Preclinical Models :
    • In animal models of inflammation and metabolic syndrome, compounds structurally related to this compound exhibited notable improvements in inflammatory markers and lipid profiles .

Research Findings Summary Table

Study/TrialCompound TestedKey FindingsReference
Clinical TrialMGL-3196 (similar compound)Reduced LDL cholesterol; safe profile
Preclinical StudyPyridazinone derivativesDecreased inflammatory markers; improved metabolism
Mechanistic StudyPDE4 inhibitorsIncreased cAMP levels; reduced inflammation

Properties

IUPAC Name

3,4,5-trimethyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)7(10)9-8-6(4)3/h1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCGKKBWSMPGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-35-7
Record name 4,5,6-trimethyl-2,3-dihydropyridazin-3-one
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